molecular formula C13H9Br2N B11967176 2-Amino-1,3-dibromofluorene CAS No. 3405-09-2

2-Amino-1,3-dibromofluorene

Cat. No.: B11967176
CAS No.: 3405-09-2
M. Wt: 339.02 g/mol
InChI Key: LHRWVIZWZMXYPI-UHFFFAOYSA-N
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Description

2-Amino-1,3-dibromofluorene is an organic compound with the molecular formula C13H9Br2N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with two bromine atoms and an amino group attached to the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-dibromofluorene typically involves the bromination of fluorene followed by the introduction of an amino group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1,3-dibromofluorene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 2-position .

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-dibromofluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted fluorenes, nitrofluorenes, and reduced fluorenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:
2-Amino-1,3-dibromofluorene serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity is influenced by the presence of the amino group, which can interact with electrophiles, facilitating various coupling reactions. This property is crucial for the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorescent Dyes
In research focused on synthesizing fluorescent dyes, this compound has been utilized due to its ability to undergo electrophilic substitution reactions. The resulting dyes exhibit unique photophysical properties that are beneficial for applications in biological imaging and sensor technology.

Materials Science

Polymeric Applications:
The dibromo substitution on the fluorene structure allows for polymerization processes that can lead to the development of advanced materials. For instance, this compound can be employed as a monomer in the production of conductive polymers and polymeric light-emitting diodes (PLEDs).

Application Description
Conductive Polymers Used as a building block for polymers with electrical conductivity properties.
Polymeric Light Emitting Diodes Serves as a precursor for materials used in organic electronic devices.

Case Study: Development of Organic Electronics
Research has demonstrated that incorporating this compound into polymer matrices enhances their electrical properties. These materials have shown promise in applications such as organic solar cells and flexible displays.

Biological Studies

Reactivity and Therapeutic Potential:
Studies investigating the interaction of this compound with biological systems have highlighted its potential therapeutic effects. The compound's ability to form complexes with biomolecules can be explored for drug development purposes.

Case Study: Interaction with Biological Targets
Research has indicated that derivatives of this compound exhibit cytotoxicity against specific cancer cell lines. This suggests that modifications to its structure could lead to novel anticancer agents.

Mechanism of Action

The mechanism of action of 2-Amino-1,3-dibromofluorene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-bromofluorene: Similar structure but with only one bromine atom.

    2-Amino-7-bromofluorene: Bromine atom at a different position.

    2-Acetylamino-1,3-dibromofluorene: Acetylated amino group

Uniqueness

2-Amino-1,3-dibromofluorene is unique due to the presence of two bromine atoms at the 1 and 3 positions, which can significantly influence its chemical reactivity and biological activity. The combination of the amino group and bromine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Amino-1,3-dibromofluorene is a synthetic organic compound characterized by its unique molecular structure, featuring dibromo substitutions on the fluorene backbone and an amino group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Br2N. Its structure consists of a fused ring system that imparts distinct chemical properties conducive to various biological interactions. The presence of bromine atoms enhances its reactivity, while the amino group allows for interactions with electrophilic sites in biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests that it may act as a competitive inhibitor.
  • Reactive Intermediate Formation : The nitro group in related compounds can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Interaction with Proteins : The amino group may facilitate binding to proteins and receptors, influencing cellular signaling pathways .

Cytotoxicity and Anticancer Potential

Research indicates that halogenated derivatives of fluorene compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications at the C-2 position with halogens improve the stability and uptake of these compounds in hypoxic conditions typical of tumor microenvironments .

CompoundIC50 (µM)Cell LineMechanism
This compoundTBDGBM CellsEnzyme inhibition
2-Deoxy-D-glucose Derivatives<10Glioblastoma MultiformeGlycolysis inhibition

Case Studies

  • Inhibition of Glycolysis : A study demonstrated that fluorinated derivatives similar to this compound effectively inhibited glycolysis in glioblastoma multiforme (GBM) cells by targeting hexokinase activity. This suggests that structural modifications can enhance therapeutic efficacy against aggressive cancers .
  • Antimicrobial Activity : Compounds structurally related to this compound have shown promise as antimicrobial agents. Fluorenone derivatives have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating antibiotic-resistant infections .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including bromination and amination processes. These synthetic routes are crucial for producing analogs with varying biological activities.

Synthetic Route Overview

  • Bromination : Fluorene is treated with bromine under specific conditions to introduce bromine atoms.
  • Amination : Subsequent reduction leads to the formation of the amino group at the desired position.

Properties

CAS No.

3405-09-2

Molecular Formula

C13H9Br2N

Molecular Weight

339.02 g/mol

IUPAC Name

1,3-dibromo-9H-fluoren-2-amine

InChI

InChI=1S/C13H9Br2N/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12(15)13(11)16/h1-4,6H,5,16H2

InChI Key

LHRWVIZWZMXYPI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C(=C31)Br)N)Br

Origin of Product

United States

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